alpha-Dansyl-L-arginine hydrochloride

Description

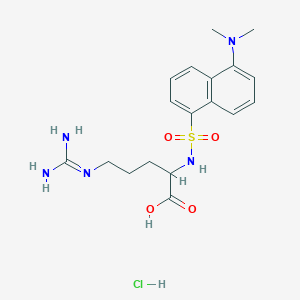

α-Dansyl-L-arginine hydrochloride (CAS: 28217-22-3) is a dansylated derivative of L-arginine, characterized by the attachment of a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group to the α-amino group of arginine. Its molecular formula is C₁₈H₂₅N₅O₄S·HCl, with a molecular weight of 443.95 g/mol . The compound exhibits a yellow-to-green powder form and is stored at −20°C to maintain stability . It is primarily used in research settings as a fluorescent probe due to the dansyl group’s strong fluorescence properties, enabling applications in protein labeling, enzyme activity assays, and molecular interaction studies .

Properties

Molecular Formula |

C18H26ClN5O4S |

|---|---|

Molecular Weight |

443.9 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C18H25N5O4S.ClH/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20;/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21);1H |

InChI Key |

GIBVMBPNGCSGGC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of L-Arginine Functional Groups

The synthesis begins with protecting L-arginine’s α-amino group to prevent unwanted reactions during subsequent steps. A common approach involves using tert-butoxycarbonyl (BOC) or benzylidenearginine as temporary protecting groups. For instance, benzylidenearginine is prepared by reacting L-arginine with benzaldehyde under acidic conditions, forming a Schiff base that shields the α-amino group.

Reaction Conditions :

Coupling with Dansyl Chloride

The protected L-arginine is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) to introduce the fluorescent dansyl group. This step typically occurs in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts.

Procedure :

Deprotection and Hydrochloride Salt Formation

After coupling, the BOC group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free α-amino dansyl-L-arginine. The product is converted to its hydrochloride salt by treating with HCl in dioxane or ethyl acetate.

Deprotection Conditions :

Purification and Isolation

Crude product purification involves recrystallization or chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is standard for isolating high-purity alpha-dansyl-L-arginine hydrochloride.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance dansyl chloride reactivity, while DIEA or triethylamine (TEA) ensures optimal pH for nucleophilic substitution.

Comparative Analysis of Bases :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DIEA | DMF | 78 | 95 |

| TEA | DCM | 65 | 89 |

| Pyridine | THF | 52 | 82 |

Temperature and Reaction Time

Lower temperatures (0–5°C) minimize dansyl chloride hydrolysis, while extended reaction times (up to 12 hours) ensure complete coupling.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H and $$^13$$C NMR confirm the dansyl group’s attachment and arginine’s stereochemical integrity. Key peaks include:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 340 nm) resolves the compound from impurities. A gradient of 20–80% acetonitrile in water (0.1% TFA) over 30 minutes is typical.

Fluorescence Spectroscopy

The dansyl group exhibits excitation/emission maxima at 340/495 nm, enabling quantification and purity assessment.

Challenges and Solutions in Synthesis

Racemization Prevention

L-arginine’s chiral center is prone to racemization under basic conditions. Using low temperatures (<10°C) and minimizing base exposure mitigates this risk.

Byproduct Formation

Dansyl chloride hydrolysis generates dansyl sulfonic acid, which is removed via aqueous-organic extraction.

Applications and Implications

This compound’s fluorescence facilitates real-time monitoring of protease activity and protein-ligand interactions. Its synthesis’s scalability and reproducibility underscore its utility in high-throughput drug discovery.

Chemical Reactions Analysis

Types of Reactions: Alpha-Dansyl-L-arginine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the dansyl group, affecting its fluorescence properties.

Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dansyl derivatives, while substitution reactions can produce various substituted dansyl compounds .

Scientific Research Applications

Alpha-Dansyl-L-arginine hydrochloride is a synthetic compound with a dansyl group attached to the amino acid L-arginine. Its molecular formula is C18H25N5O4S, with a molecular weight of approximately 443.95 g/mol. The presence of the dansyl group gives the compound fluorescence properties, making it useful in biochemical assays and studies.

Biochemical Research

This compound is used as a fluorescent marker for studying protein interactions and binding sites. Dansylation, the process of derivatizing amino acids, is commonly used to identify N-terminal amino acids of peptides and constituent amino acids of protein hydrolysates .

Drug Development

The compound serves as a tool in drug development. It exhibits biological activity, functioning as a substrate for various enzymes and proteins. It can bind to serum albumin, which can influence drug delivery and pharmacokinetics. this compound also acts as an antimicrobial peptide, showing potential in therapeutic applications against microbial infections.

Interaction Studies

Interaction studies involving this compound primarily focus on its binding properties with proteins such as serum albumin and other receptors. Techniques such as fluorescence spectroscopy are used to analyze binding affinities and kinetics. The dansyl group allows real-time monitoring of these interactions, providing insights into the dynamic processes governing drug-protein interactions.

Enantioseparation

L-Arginine can be immobilized in a capillary using a polydopamine-assisted method as chiral ligands for enantioseparation of dansyl amino acids by chiral ligand exchange capillary electrochromatography .

Examples of Structurally Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Dansyl-L-asparagine | Similar dansyl group; contains asparagine instead of arginine | Often used in protein labeling |

| Dansyl-L-glutamate | Contains glutamate; similar dansyl moiety | Useful in studying glutamate receptors |

| Dansyl-L-lysine | Contains lysine; similar structure | Employed in studies involving lysine residues |

Mechanism of Action

The mechanism of action of alpha-Dansyl-L-arginine hydrochloride involves its ability to bind to specific sites on proteins, particularly albumin. The dansyl group acts as a fluorescent marker, allowing researchers to track and study the binding interactions . The compound’s molecular targets include drug binding pockets on proteins, and its pathways involve fluorescence-based detection and analysis .

Comparison with Similar Compounds

Key Observations :

- The dansyl group in α-dansyl-L-arginine provides distinct fluorescence, unlike non-dansylated derivatives (e.g., lauroyl or propyl-arginine) .

- Storage requirements vary: dansylated compounds often require sub-zero temperatures for stability, while acetylated or lauroyl derivatives are stored at higher temperatures .

Analytical Chemistry

Dansylated derivatives (e.g., dansyl-glycine, dansyl-cysteic acid) are employed in thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for amino acid quantification . α-Dansyl-L-arginine’s polarity and fluorescence make it suitable for similar analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.